2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of these types of compounds can be determined using techniques such as X-ray diffraction .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in various reactions. For example, it is used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless oil-like substance at room temperature . It has a molecular weight of 204.07 .
Scientific Research Applications
Synthesis and Structural Analysis
- Coombs et al. (2006) synthesized a structurally similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, using rhodium-catalyzed hydroboration. They characterized it through X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Electrochemical Properties
- Tanigawa et al. (2016) conducted electrochemical analyses on sulfur-containing organoboron compounds, including derivatives similar to the compound of interest. They discovered a β-effect in organoborates, indicating a lower oxidation potential compared to organoboranes (Tanigawa et al., 2016).
Synthesis of Derivatives
- Spencer et al. (2002) focused on synthesizing derivatives of methyl-phenyl-dioxaborolanes, including compounds with mercapto and piperazino groups. They assessed their inhibitory activity against serine proteases such as thrombin (Spencer et al., 2002).
Polymerization Applications
- Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a similar compound, resulting in poly(3-hexylthiophene) with a narrow molecular weight distribution and head-to-tail regioregularity. This process is crucial for synthesizing specific types of polymers (Yokozawa et al., 2011).
Crystallography and Molecular Structure
- Westcott et al. (2004) analyzed a sulfanilamide derivative containing a boronate ester group, similar to the compound . They observed the Lewis-acid B atom in a trigonal planar environment, with no significant secondary intermolecular interactions (Westcott et al., 2004).
Reaction Mechanisms in Catalysis
- Martínez et al. (2015) performed density functional theory (DFT) calculations to study the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene by phenylboronic acid, using derivatives of the compound. This study illuminates the reaction mechanism and potential applications in catalysis (Martínez et al., 2015).
Application in Synthesis of Novel Compounds
- Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, potentially useful for synthesizing new materials for technologies like LCDs and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Optical Properties and Sensing Applications
- Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative using a similar compound, exhibiting outstanding sensitivity and selectivity for hydrogen peroxide detection in living cells (Nie et al., 2020).
Safety And Hazards
Future Directions
Boronic acid derivatives like 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They are significant reaction intermediates and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
properties
IUPAC Name |
2-[4-(difluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)9-5-7-10(8-6-9)19-11(15)16/h5-8,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALDQKWDOUGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1026796-82-6 | |
Record name | 2-{4-[(difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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